molecular formula C11H17NOS B2394830 (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol CAS No. 170749-88-9

(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol

Cat. No.: B2394830
CAS No.: 170749-88-9
M. Wt: 211.32
InChI Key: KCDLXIQEVPMPMI-UHFFFAOYSA-N
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Description

(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol: is an organic compound that features a piperidine ring substituted with a thiophen-2-ylmethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine and thiophene derivatives.

    Step 1 Formation of Thiophen-2-ylmethylpiperidine:

    Step 2 Hydroxymethylation:

Industrial Production Methods

Industrial production methods for (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for catalysis.

Biology

    Pharmacology: Investigated for its potential as a pharmacologically active compound.

    Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.

Medicine

    Drug Development: Explored as a lead compound in the development of new therapeutic agents.

    Diagnostics: Potential use in diagnostic imaging agents.

Industry

    Material Science: Application in the synthesis of novel materials with specific properties.

    Agrochemicals: Investigated for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol: Similar structure but with the hydroxymethyl group at the 4-position of the piperidine ring.

    [1-(Furan-2-ylmethyl)piperidin-3-yl]methanol: Similar structure but with a furan ring instead of a thiophene ring.

    [1-(Phenylmethyl)piperidin-3-yl]methanol: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

    Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties and potential for π-π interactions.

    Hydroxymethyl Group: The hydroxymethyl group at the 3-position of the piperidine ring provides a site for further functionalization and derivatization.

Properties

IUPAC Name

[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h2,4,6,10,13H,1,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDLXIQEVPMPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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